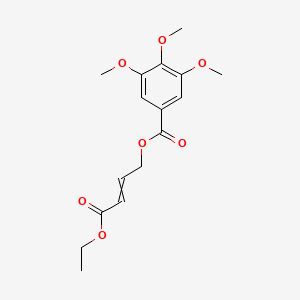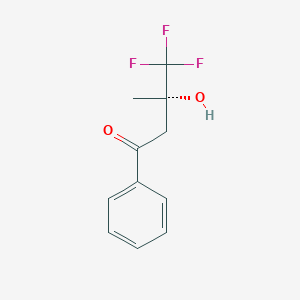
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one typically involves the use of carbonyl compounds and fluorinating agents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-1-one: Lacks the phenyl group, resulting in different chemical properties.
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-2-one: Variation in the position of the carbonyl group affects reactivity.
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylpentan-1-one: Longer carbon chain alters physical and chemical properties.
Uniqueness
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is unique due to the combination of its trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
925236-80-2 |
|---|---|
Molekularformel |
C11H11F3O2 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
(3S)-4,4,4-trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H11F3O2/c1-10(16,11(12,13)14)7-9(15)8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WZUXGBNWMXWODO-JTQLQIEISA-N |
Isomerische SMILES |
C[C@](CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Kanonische SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



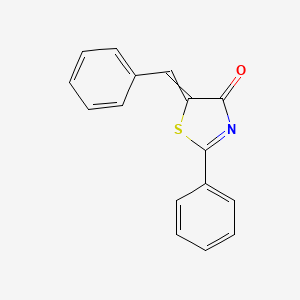
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
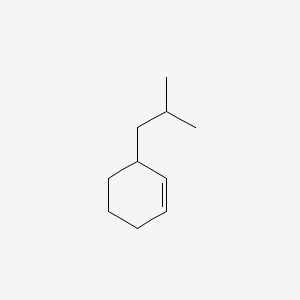
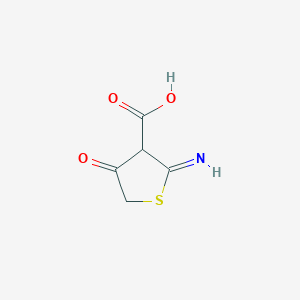
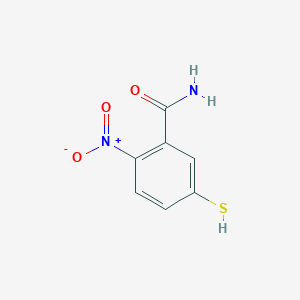
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
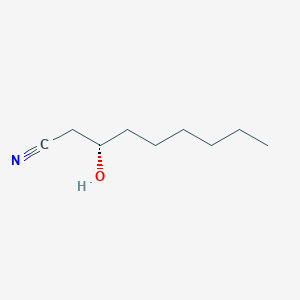
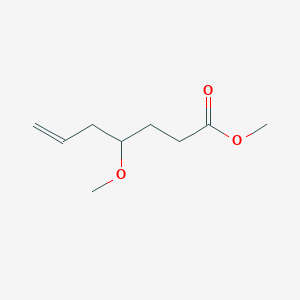
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
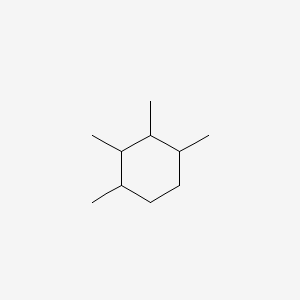
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
